molecular formula C4H7NO2 B036818 2,3-Butanedione monoxime CAS No. 57-71-6

2,3-Butanedione monoxime

Cat. No. B036818
CAS RN: 57-71-6
M. Wt: 101.1 g/mol
InChI Key: FSEUPUDHEBLWJY-HWKANZROSA-N
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Description

Synthesis Analysis

Though detailed synthesis procedures are not explicitly discussed in the available papers, 2,3-butanedione monoxime is known for its nucleophilic characteristics, which play a role in its interactions with various biochemical substances.

Molecular Structure Analysis

The molecular structure of 2,3-butanedione monoxime contributes to its unique properties, including its ability to act as a "chemical phosphatase," affecting phosphorylation-dependent processes in cells (Sellin & McArdle, 1994).

Chemical Reactions and Properties

2,3-Butanedione monoxime is known for its impact on the sarcoplasmic reticulum, influencing calcium release in muscle cells, which is crucial for muscle contraction and relaxation (Phillips & Altschuld, 1996).

Physical Properties Analysis

The compound's physical properties, such as solubility and stability, play a significant role in its biological effects, but specific details of these properties are not outlined in the referenced studies.

Chemical Properties Analysis

2,3-Butanedione monoxime acts as a myosin ATPase inhibitor, influencing muscle contraction and energy consumption in muscle fibers. It exhibits uncompetitive inhibition properties, particularly affecting the ATPase activity in muscle (Herrmann et al., 1992). Additionally, its impact on ion channels and calcium handling proteins is noteworthy, suggesting a broader range of biochemical interactions (Borlak & Zwadlo, 2004).

Scientific Research Applications

Nucleophilic Agent in Acetylcholinesterase Dephosphorylation

2,3-Butanedione monoxime (BDM), also known as diacetyl monoxime, acts as a nucleophilic agent that dephosphorylates acetylcholinesterase poisoned by organophosphates. This characteristic has prompted its study in various phosphorylation-dependent cellular processes, impacting muscle contraction, ionic current flow, and synaptic transmission. BDM has also shown potential in cardioplegic solutions for protecting cardiac tissue under ischemic conditions (Sellin & McArdle, 1994).

Muscle Research and Energy Usage

BDM has been utilized to study the separation of chemical energy usage in muscle contraction and force-independent processes in both smooth and skeletal muscles. It affects force production, myosin light chain phosphorylation, and high energy phosphate usage (Siegman et al., 1994).

Inhibition of Nonmuscle Myosin

BDM is widely used to inhibit nonmuscle myosin, impacting cellular motility. It affects the sliding between actin filaments and myosin in vitro, suggesting its role in modulating nonmuscle myosin activities (Forer & Fabian, 2005).

Cardiac Applications

BDM is often used to inhibit contraction during cardiac studies, specifically affecting cardiac action potentials. This application is critical in understanding cardiac electrophysiology and pathophysiology (Biermann et al., 1998).

Plant Cell Research

Investigations into the effectiveness of BDM in plant cells have been conducted, examining its influence on myosin-dependent processes like cytoplasmic streaming and Golgi membrane dynamics. However, its utility as an inhibitor in plant cells remains debatable (McCurdy, 2005).

Influence on Sarcoplasmic Reticulum

BDM affects the sarcoplasmic reticulum in cardiac cells, influencing calcium release. This impact is significant in understanding the role of BDM in excitation-contraction coupling (Phillips & Altschuld, 1996).

Myosin Inhibition

As a well-characterized inhibitor of skeletal muscle myosin-II, BDM's inhibition of ATPase activities of various myosins has been studied. However, it does not inhibit all myosins, limiting its use as a general myosin inhibitor (Ostap, 2004).

Transcriptional Effects

BDM influences the transcriptional regulation of ion channels and calcium-handling proteins, indicating its role in transcriptional up-regulation of cardiac-specific genes. This aspect is essential in understanding its molecular mechanisms (Borlak & Zwadlo, 2004).

Safety And Hazards

2,3-Butanedione monoxime should be handled in a well-ventilated place. It’s recommended to wear suitable protective clothing and avoid contact with skin and eyes . It’s also important to avoid the formation of dust and aerosols .

Future Directions

While specific future directions for 2,3-Butanedione monoxime were not found in the search results, it’s worth noting that it has been used in various studies, such as those investigating the role of actin-myosin interaction in myofibril formation during development . This suggests that it may continue to be a valuable tool in biological and medical research.

properties

IUPAC Name

(3E)-3-hydroxyiminobutan-2-one
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InChI

InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3+
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InChI Key

FSEUPUDHEBLWJY-HWKANZROSA-N
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Canonical SMILES

CC(=NO)C(=O)C
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Isomeric SMILES

C/C(=N\O)/C(=O)C
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Molecular Formula

C4H7NO2
Record name 2-OXIME 2,3-BUTANEDIONE
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Molecular Weight

101.10 g/mol
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Physical Description

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992), Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]
Record name 2-OXIME 2,3-BUTANEDIONE
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Record name Diacetylmonoxime
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Boiling Point

365 to 367 °F at 760 mmHg (NTP, 1992)
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)
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Product Name

2,3-Butanedione monoxime

CAS RN

57-71-6, 17019-25-9
Record name 2-OXIME 2,3-BUTANEDIONE
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Melting Point

171 to 172 °F (NTP, 1992)
Record name 2-OXIME 2,3-BUTANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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